molecular formula C13H20BrN3O B10933479 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No.: B10933479
M. Wt: 314.22 g/mol
InChI Key: LEDMDFREGFTMMG-UHFFFAOYSA-N
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Description

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group attached to the pyrazole ring, and a cyclohexyl group attached to the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Bromination: : The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

  • Alkylation: : The brominated pyrazole is alkylated with a suitable alkyl halide, such as 3-chloropropanoyl chloride, in the presence of a base like triethylamine to form the desired propanamide derivative.

  • Cyclohexylation: : Finally, the propanamide derivative is reacted with cyclohexylamine under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide stands out due to its unique combination of a brominated pyrazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-cyclohexylpropanamide

InChI

InChI=1S/C13H20BrN3O/c1-10-12(14)9-17(16-10)8-7-13(18)15-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,15,18)

InChI Key

LEDMDFREGFTMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NC2CCCCC2

Origin of Product

United States

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